[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate
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Overview
Description
[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate: is a synthetic organic compound belonging to the class of chromen derivatives. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate typically involves the condensation of 7-hydroxy-4-methyl coumarin with acetic anhydride in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different biological activities.
Substitution: The acetate group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Enzyme Activation: It has been identified as a potential activator of prolyl hydroxylase-2, an enzyme involved in the regulation of hypoxia-inducible factors.
Medicine:
Anticancer Activity: Studies have shown that this compound exhibits cytotoxic potential against certain cancer cell lines, making it a candidate for anticancer drug development.
Anti-inflammatory Properties: It has been evaluated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
Industry:
Mechanism of Action
The mechanism of action of [4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate involves the activation of prolyl hydroxylase-2, which leads to the downregulation of hypoxia-inducible factor-1α and fatty acid synthase. This results in the induction of apoptosis in cancer cells through the mitochondrial-mediated death pathway . The compound also exhibits anti-inflammatory effects by modulating various signaling pathways involved in inflammation .
Comparison with Similar Compounds
Coumarin Derivatives: Compounds such as 7-hydroxy-4-methyl coumarin and 7-acetoxy-4-methyl coumarin share structural similarities with [4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate.
Chromone Derivatives: Compounds like 3-formylchromone and 3-acetylchromone are also structurally related.
Uniqueness:
Biological Activity: The unique combination of the chromen and acetate moieties in this compound contributes to its distinct biological activities, such as enzyme activation and anticancer properties.
Synthetic Versatility:
Properties
CAS No. |
10499-09-9 |
---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate |
InChI |
InChI=1S/C21H20O5/c1-4-20-19(15-5-8-17(9-6-15)24-13(2)22)11-16-7-10-18(25-14(3)23)12-21(16)26-20/h5-12,20H,4H2,1-3H3 |
InChI Key |
GXYODSQQOXOLLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=CC2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC(=O)C |
Origin of Product |
United States |
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